Propargyl-PEG8-NH2

Descripción

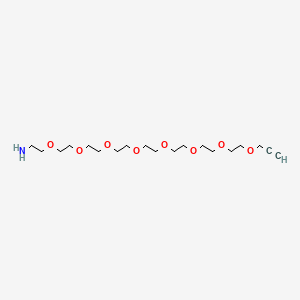

Structure

2D Structure

Propiedades

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJYYOUVXTIUMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Heterobifunctional Polyethylene Glycol Peg Linkers

Heterobifunctional linkers are molecules that possess two different reactive functional groups, allowing for the sequential and controlled conjugation of two distinct molecular partners. jenkemusa.com The integration of a polyethylene (B3416737) glycol (PEG) chain as a spacer in these linkers is particularly advantageous in biochemical applications. chempep.com

The PEG component of these linkers imparts several beneficial properties. chempep.comthermofisher.com Its hydrophilic nature enhances the water solubility of the resulting conjugates, which is crucial when working with biological systems. chempep.comthermofisher.com Furthermore, PEG is known for its biocompatibility and ability to reduce the immunogenicity of attached molecules, a property that has been leveraged since the 1970s to improve the therapeutic profiles of proteins. chempep.comresearchgate.net The flexible nature of the PEG chain also helps to minimize steric hindrance between the conjugated molecules. thermofisher.com The development of monodisperse PEG linkers, with a precisely defined number of repeating ethylene (B1197577) glycol units, has enabled more controlled and specific bioconjugation strategies. chempep.com

Foundational Research Applications of Propargyl Peg8 Amine

The unique combination of a reactive alkyne and a versatile amine, bridged by a solubilizing PEG spacer, makes Propargyl-PEG8-amine a valuable reagent in several key areas of research:

Antibody-Drug Conjugates (ADCs): Propargyl-PEG8-amine can be used as a non-cleavable linker in the synthesis of ADCs. medchemexpress.com ADCs are a class of targeted therapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. fujifilm.com The linker plays a crucial role in connecting the antibody and the drug, and its stability is critical for the efficacy and safety of the ADC. fujifilm.com

PROTACs (Proteolysis-Targeting Chimeras): This compound also serves as a linker in the development of PROTACs. medchemexpress.commedchemexpress.com PROTACs are molecules designed to hijack the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins. medchemexpress.com The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. medchemexpress.comchemicalbook.in

Surface Modification: The properties of Propargyl-PEG8-amine make it suitable for modifying the surfaces of various materials, including nanoparticles. axispharm.comchemicalbook.com This can improve the biocompatibility and solubility of these materials for biomedical applications. axispharm.com For example, it can be used to improve the mucus permeability of nanoparticles for enhanced drug delivery. chemicalbook.com

Proteomics and Chemical Biology: In proteomics and chemical biology, this linker can be used to attach probes or tags to proteins and other biomolecules for detection, imaging, and functional studies. broadpharm.comscbt.comprecisepeg.com The ability to perform sequential "click" and amine-based conjugations allows for the construction of complex, multi-component molecular tools for investigating biological processes. nih.gov

Applications of Propargyl Peg8 Amine in Bioconjugation Research

Covalent Conjugation to Biomolecules

The dual-functional nature of Propargyl-PEG8-amine makes it an ideal tool for the precise chemical modification of complex biological macromolecules. It enables the introduction of an alkyne moiety onto a biomolecule, which can then be used to "click" on a second molecule of interest that has been functionalized with an azide (B81097) group.

The covalent modification of proteins and peptides with Propargyl-PEG8-amine is a common strategy for creating advanced bioconjugates, such as antibody-drug conjugates (ADCs) or PEGylated protein therapeutics. broadpharm.combroadpharm.com The primary amine of the linker can form stable amide bonds with the carboxylic acid groups of amino acid residues like aspartic acid and glutamic acid, or the C-terminus of the polypeptide chain. This reaction typically requires the use of carbodiimide (B86325) activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate. axispharm.com

Alternatively, the amine group can react with other functional groups on a protein, though less commonly employed for this specific linker. Once the linker is attached, the exposed propargyl group is available for a highly specific CuAAC reaction with an azide-functionalized molecule, which could be a therapeutic payload, an imaging agent, or another polymer. broadpharm.comprecisepeg.com This method is central to the development of peptide-drug conjugates (PDCs), where a targeting peptide is linked to a cytotoxic drug. researchgate.net

Table 1: Reaction Scheme for Protein Functionalization

| Linker Functional Group | Target on Protein/Peptide | Activating Reagents | Resulting Bond | Subsequent Reaction |

| Primary Amine (-NH₂) | Carboxylic Acid (-COOH) (e.g., Asp, Glu, C-terminus) | EDC, NHS | Amide Bond | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| Propargyl (-C≡CH) | Azide (-N₃) on a separate molecule | Copper(I) Catalyst | Triazole Linkage | N/A |

In the field of genomics and nucleic acid therapeutics, Propargyl-PEG8-amine is used to introduce an alkyne handle onto synthetic oligonucleotides. precisepeg.com This is often achieved by reacting the amine group of the linker with a modified oligonucleotide that contains a reactive functional group, such as an NHS ester. dcchemicals.com For instance, an oligonucleotide can be synthesized with an amine-modifier on the 5' or 3' end, which is then converted to an NHS ester-reactive site or directly coupled to a carboxylated version of the linker.

Once the Propargyl-PEG8 linker is covalently attached to the oligonucleotide, the terminal alkyne group serves as a point of attachment for other molecules. broadpharm.com This allows for the straightforward conjugation of fluorescent dyes for diagnostic probes, quenchers for qPCR assays, or targeting moieties to enhance cellular uptake. The hydrophilic PEG8 spacer helps to maintain the solubility and biological activity of the resulting oligonucleotide conjugate. broadpharm.com

Surface Functionalization for Biomedical and Material Science Applications

Beyond individual biomolecules, Propargyl-PEG8-amine is instrumental in modifying the surfaces of materials to impart specific biological functions. This is particularly relevant for the development of advanced drug delivery systems and tissue engineering scaffolds.

The functionalization of nanoparticles with polyethylene (B3416737) glycol, a process known as PEGylation, is a well-established method to improve their physicochemical properties for biomedical use. mdpi.com PEGylation can enhance colloidal stability, reduce aggregation, and create a "stealth" effect that helps nanoparticles evade the immune system, thereby prolonging their circulation time in the body. mdpi.comnih.gov

Propargyl-PEG8-amine is used to create alkyne-functionalized nanoparticles. axispharm.com The amine group of the linker can be covalently attached to the nanoparticle surface through various chemical reactions. For polymeric nanoparticles that have carboxyl groups on their surface, the amine can be coupled using EDC/NHS chemistry. frontiersin.org This process results in a nanoparticle coated with PEG chains that terminate in a propargyl group. These alkyne-bearing nanoparticles can then be readily conjugated with azide-modified targeting ligands, such as antibodies or peptides (e.g., RGD peptides for tumor targeting), via click chemistry. axispharm.comfrontiersin.org This strategy enables the creation of highly specific, targeted drug delivery vehicles. axispharm.com

Table 2: Strategies for Nanoparticle Surface Modification

| Nanoparticle Type | Surface Functional Group | Linker Attachment Chemistry | Purpose of Functionalization |

| Polymeric Nanoparticles (e.g., PLA, PLGA) | Carboxylic Acids (-COOH) | Amide bond formation via EDC/NHS coupling | Attachment of targeting ligands, imaging agents |

| Silica Nanoparticles | Silanols (Si-OH), often modified to -COOH or -NH₂ | Varies (e.g., amide bond formation) | Creation of a bio-inert surface with "clickable" handles |

| Gold Nanoparticles | N/A (often functionalized with thiol-PEG-amine first) | Amide bond formation | Enhancing stability and enabling targeted delivery |

| Lipid-Based Nanoparticles (e.g., Liposomes) | Functionalized Lipids (e.g., DSPE-PEG-COOH) | Amide bond formation via EDC/NHS coupling | Improved circulation time and targeted drug delivery |

In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell growth and tissue regeneration. umcs.eu Many synthetic materials used for scaffolds, such as PEG-based hydrogels, are biocompatible but lack the inherent biological cues needed to promote cell adhesion and function. nih.gov

Propargyl-PEG8-amine can be used to functionalize these otherwise inert materials. The linker can be incorporated into the scaffold's polymer network during its formation or attached to the surface of a pre-formed scaffold. acs.org This introduces propargyl groups throughout the material or on its surface. These alkyne groups serve as "docking sites" for azide-modified bioactive molecules. nih.gov By clicking cell-adhesive peptides (e.g., RGD, IKVAV), growth factors, or other signaling molecules onto the scaffold, researchers can create a biomimetic environment that actively directs cellular behavior, such as adhesion, proliferation, and differentiation. nih.govacs.org This approach allows for precise control over the type and density of biological signals presented by the scaffold, leading to more effective tissue regeneration.

Applications of Propargyl Peg8 Amine in Advanced Drug Delivery Systems

Design and Synthesis of Targeted Therapeutic Conjugates

The core utility of Propargyl-PEG8-amine in drug delivery lies in its ability to link different molecular entities, enabling the creation of conjugates that can be targeted to specific cells or tissues. This targeting strategy aims to increase therapeutic efficacy while minimizing off-target side effects.

Propargyl-PEG8-amine is utilized as a non-cleavable ADC linker, contributing to the stable attachment of the cytotoxic payload to the antibody. medchemexpress.commedchemexpress.com In a typical synthesis, the amine group of Propargyl-PEG8-amine is first reacted with a carboxylic acid on the cytotoxic drug to form a stable amide bond. The resulting drug-linker intermediate, now bearing a terminal propargyl group, is then conjugated to an antibody that has been modified to contain an azide (B81097) group. This final conjugation step is achieved via the highly efficient CuAAC click chemistry reaction. broadpharm.com

The inclusion of the PEG8 spacer offers several advantages for ADCs:

Improved Solubility: The hydrophilic PEG chain can enhance the aqueous solubility of ADCs, particularly when the conjugated payload is hydrophobic. biochempeg.com

Reduced Aggregation: PEG linkers can help prevent the aggregation of ADC molecules, which is a common challenge that can affect their stability and efficacy. biochempeg.com

Enhanced Pharmacokinetics: The PEG spacer can create a protective shield around the payload, potentially improving the ADC's pharmacokinetic profile. biochempeg.com

Lower Immunogenicity: By masking the payload, the PEG linker may reduce the potential for an immune response against the conjugate. biochempeg.com

| Component | Functional Group | Reaction Type | Purpose in ADC Synthesis |

|---|---|---|---|

| Propargyl-PEG8-amine | Amine (-NH2) | Amidation | Forms a stable amide bond with the carboxylic acid of a cytotoxic drug. |

| Propargyl -PEG8-amine | Propargyl (Alkyne) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reacts with an azide-modified antibody to form a stable triazole linkage. |

| Propargyl-PEG8 -amine | Polyethylene (B3416737) Glycol (8 units) | N/A (Spacer) | Increases solubility, improves stability, and enhances the overall pharmacokinetic profile of the final ADC. biochempeg.com |

Similar to ADCs, Peptide-Drug Conjugates (PDCs) use peptides as targeting ligands to deliver drugs to specific sites, such as tumor cells that overexpress certain receptors. mdpi.com Propargyl-PEG8-amine serves as an effective linker for constructing PDCs, employing the same conjugation principles used in ADC development. The bifunctional nature of the linker allows for the stable connection of a therapeutic payload to a targeting peptide.

Propargyl-PEG8-amine is also integral to the creation of prodrug systems. A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. nih.gov By conjugating a drug to a larger carrier molecule (like a peptide or polymer) via a linker, a prodrug is formed. nih.gov This strategy can improve the drug's solubility, stability, and delivery to the target site. Propargyl-PEG8-amine is also identified as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. medchemexpress.commedchemexpress.com PROTACs are complex prodrug systems designed to hijack the cell's natural protein disposal machinery to selectively degrade target proteins. medchemexpress.commedchemexpress.com

Role in Enhancing Pharmacokinetic Profiles

The pharmacokinetic profile of a drug—how it is absorbed, distributed, metabolized, and excreted—is a key determinant of its therapeutic success. A significant challenge in drug development is the poor water solubility of many potent therapeutic compounds, which can lead to low bioavailability. ijpca.orgdntb.gov.ua

The incorporation of a PEG chain, a process known as PEGylation, is a well-established strategy for improving the solubility of hydrophobic molecules. ump.edu.pl The eight ethylene (B1197577) glycol units in Propargyl-PEG8-amine form a highly hydrophilic chain that can significantly increase the water solubility of the drug conjugate it is part of. cd-bioparticles.netbroadpharm.comaxispharm.com By enhancing the solubility of a hydrophobic drug, the PEG linker facilitates its dissolution in bodily fluids, which is often a rate-limiting step for absorption. dntb.gov.ua This improved solubility can lead to enhanced bioavailability, meaning a greater fraction of the administered drug reaches systemic circulation to exert its therapeutic effect. ump.edu.plnih.gov

| Property | Effect of PEGylation | Mechanism |

|---|---|---|

| Solubility | Increased | The hydrophilic nature of the PEG chain increases the overall water solubility of the conjugate. axispharm.com |

| Bioavailability | Enhanced | Improved solubility allows for better absorption and distribution of the drug in the body. ump.edu.pl |

| Circulation Time | Prolonged | The PEG chain forms a hydrated shield, reducing clearance by the immune system. nih.gov |

| Stability | Increased | The PEG shield protects the conjugate from enzymatic degradation and opsonization. biochempeg.comnih.gov |

When used in the context of larger drug delivery systems like nanoparticles or ADCs, the PEG8 component of the linker plays a crucial role in modulating stability and circulation time. nih.gov The PEG chains form a protective, hydrophilic "stealth" layer on the surface of the drug carrier. biochempeg.comnih.gov This layer sterically hinders interactions with blood components, including opsonins—proteins that mark particles for clearance by the mononuclear phagocyte system (MPS). nih.gov By evading recognition and uptake by the immune system, PEGylated drug carriers remain in circulation for longer periods. nih.govnih.gov This prolonged circulation half-life increases the probability that the therapeutic agent will reach its intended target tissue, thereby improving its efficacy. nih.gov

Formulation of Stimuli-Responsive Drug Release Systems

Stimuli-responsive drug delivery systems are designed to release their therapeutic payload in response to specific triggers present in the target microenvironment, such as changes in pH, enzyme concentrations, or redox potential. nih.govmdpi.com These systems offer enhanced control over drug release, ensuring that the active agent is liberated predominantly at the site of action.

Applications of Propargyl Peg8 Amine in Chemical Biology and Molecular Imaging

Construction of Modular Chemical Probes for Biological System Interrogation

The dual functionality of Propargyl-PEG8-amine makes it an ideal building block for the construction of modular chemical probes. These probes are essential tools for studying and manipulating biological systems. The amine end of the linker can be conjugated to a molecule of interest, such as a protein, peptide, or small molecule, while the propargyl end remains available for subsequent "click" reactions. broadpharm.com This modular approach allows researchers to easily attach various reporter molecules, such as fluorescent dyes or affinity tags, to their target molecule.

This strategy has been employed to create probes for interrogating cellular processes. For instance, by attaching Propargyl-PEG8-amine to a ligand that binds to a specific cellular receptor, scientists can then use click chemistry to attach a fluorescent dye. This allows for the visualization and tracking of the receptor within a living cell. The PEG linker in this context not only improves solubility but also acts as a spacer, minimizing potential steric hindrance between the ligand and the reporter molecule, thus preserving the biological activity of the ligand.

Development of Advanced Imaging Agents and Biosensors

The properties of Propargyl-PEG8-amine are particularly advantageous for creating sophisticated imaging agents and biosensors with enhanced performance characteristics.

Propargyl-PEG8-amine and similar PEGylated linkers are utilized in the synthesis of optical imaging probes. nih.gov The PEG chain's hydrophilicity and flexibility can improve the pharmacokinetic properties of these probes, leading to better biodistribution and reduced non-specific binding in vivo. For example, research has shown that the length of the PEG linker can influence the performance of targeted optical imaging probes. medkoo.com

In one study, a related azide-terminated PEG8 linker, N3-(PEG)8-COOH, was used in the construction of targeted nanoparticles for dual optical-magnetic resonance imaging of thrombosis. nih.gov The PEG linker was crucial for attaching a targeting peptide (CREKA) and a fluorescent dye (sCy5) to the surface of tobacco mosaic virus (TMV) nanoparticles. The resulting imaging agent demonstrated enhanced localization to blood clots in a mouse model, showcasing the importance of the linker in creating effective targeted imaging probes. nih.gov The amine functionality of Propargyl-PEG8-amine allows for similar conjugations to carboxyl-containing dyes or targeting moieties, highlighting its utility in this area.

Table 1: Components of a Targeted Optical Imaging Probe

| Component | Function | Example Molecule/Moiety |

|---|---|---|

| Targeting Ligand | Binds to a specific biological target | CREKA peptide |

| Linker | Connects the targeting ligand and imaging agent, improves solubility and flexibility | Propargyl-PEG8-amine |

| Imaging Agent | Provides the signal for detection | sCy5 (fluorescent dye) |

| Nanoparticle Scaffold | Serves as a carrier for the probe components | Tobacco Mosaic Virus (TMV) |

In the field of nuclear medicine, Propargyl-PEG8-amine serves as a valuable linker for the development of radiolabelled peptide conjugates for cancer diagnosis. Peptides are attractive targeting vectors due to their small size, rapid clearance from non-target tissues, and low immunogenicity. nih.gov The propargyl group of the linker can be used to attach the peptide to a chelating agent that can hold a positron-emitting radionuclide, such as gallium-68 (B1239309) (⁶⁸Ga) or copper-64 (⁶⁴Cu), for Positron Emission Tomography (PET) imaging. nih.gov

The amine group of Propargyl-PEG8-amine can be reacted with a carboxylic acid on the peptide, while the alkyne group is available for a click reaction with an azide-functionalized chelator. This modular synthesis allows for the efficient production of peptide-based radiopharmaceuticals. The PEG8 linker helps to improve the solubility and pharmacokinetic profile of the resulting conjugate, potentially leading to higher tumor uptake and improved diagnostic images. Research on similar linkers has demonstrated that the nature and length of the linker can significantly impact the tumor-targeting efficacy and biodistribution of radiolabelled peptides.

Utility in Proteomics Research and Protein Functional Analysis

Propargyl-PEG8-amine is a useful reagent in proteomics, the large-scale study of proteins. broadpharm.com Its ability to react with primary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, makes it a valuable tool for protein modification and analysis. nih.gov

One application is in the "tagging" of proteins for subsequent enrichment and identification. A protein of interest can be labeled with Propargyl-PEG8-amine, and the propargyl group can then be used to attach a biotin (B1667282) molecule via click chemistry. The biotinylated protein can then be selectively captured from a complex mixture using streptavidin-coated beads, allowing for its isolation and subsequent analysis by techniques like mass spectrometry. This approach facilitates the study of protein expression levels, post-translational modifications, and protein-protein interactions.

Furthermore, the controlled attachment of proteins to surfaces is critical for the development of protein microarrays and biosensors. researchgate.net Propargyl-PEG8-amine can be used to immobilize proteins onto a surface that has been functionalized with an azide-reactive group. The amine group of the linker reacts with the protein, and the propargyl group facilitates covalent attachment to the surface via a click reaction. This method allows for control over the orientation and density of the immobilized proteins, which is crucial for maintaining their biological activity and for the reliable performance of the microarray or biosensor. researchgate.net

Applications of Propargyl Peg8 Amine in Materials Science and Polymer Chemistry

Synthesis of Functional Polymers and Defined Polymeric Architectures

Propargyl-PEG8-amine is instrumental in the synthesis of functional polymers with well-defined architectures. lookchem.com The ability to selectively address either the amine or the alkyne terminus allows for the construction of complex polymeric structures such as block copolymers, graft copolymers, and dendrimers. researchgate.netacs.org

For instance, the amine functionality can be used as an initiation site for ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the formation of PEG-polyester block copolymers. The terminal alkyne group of the PEG block then remains available for further modification. In one study, a similar approach was used to create block copolymers by reacting a propargyl-terminated PEG with an azide-functionalized poly(ε-caprolactone). researchgate.net This was achieved through "click" chemistry, demonstrating the utility of the propargyl group in constructing block copolymers. researchgate.net

Moreover, the propargyl group of Propargyl-PEG8-amine can be polymerized through various techniques to create polymers with pendant amine groups, which can be further functionalized. The "click" reaction allows for the efficient grafting of side chains onto a polymer backbone containing azide (B81097) groups, leading to the formation of well-defined graft copolymers. This strategy offers precise control over the spacing and density of the grafted chains.

The creation of dendrimers and other branched architectures is also facilitated by this compound. The amine can react with a multifunctional core, and the terminal alkynes can then be used to attach other molecules or polymer chains. This approach allows for the synthesis of macromolecules with a high density of functional groups on their periphery. acs.org

| Polymer Architecture | Synthetic Strategy Utilizing Propargyl-PEG8-amine Functionalities | Key Advantages |

| Block Copolymers | Amine group initiates polymerization of a second block; alkyne group used for post-polymerization modification via click chemistry. | Precise control over block length and functionality. researchgate.net |

| Graft Copolymers | Polymer backbone with azide groups reacts with the alkyne of Propargyl-PEG8-amine via click chemistry. | Control over graft density and side-chain functionality. |

| Dendrimers | Amine group reacts with a multifunctional core; terminal alkyne groups allow for peripheral functionalization. | High density of surface functional groups. acs.org |

Engineering of Biomaterials with Tailored Biocompatibility and Reactivity

The inherent properties of the PEG chain make Propargyl-PEG8-amine an excellent candidate for engineering biomaterials with enhanced biocompatibility and specific biological activity. mdpi.com PEGylation, the process of attaching PEG chains to molecules or surfaces, is a well-established method to reduce non-specific protein adsorption, minimize immunogenicity, and improve in vivo circulation times. mdpi.combeilstein-journals.org

Propargyl-PEG8-amine can be used to modify the surfaces of biomaterials such as hydrogels, nanoparticles, and implants. mdpi.com The amine group can be covalently attached to surfaces containing complementary reactive groups, such as carboxylic acids or aldehydes. acs.org This process, known as reductive amination, involves the formation of a transient imine that is subsequently reduced to a stable amine linkage. acs.org The exposed propargyl groups on the surface can then be used to immobilize bioactive molecules, such as peptides, growth factors, or targeting ligands, via click chemistry. acs.org This modular approach allows for precise control over the density and orientation of the immobilized biomolecules, which is crucial for eliciting specific cellular responses. acs.org

For example, hydrogels functionalized with Propargyl-PEG8-amine can be designed to promote tissue regeneration. The PEG component provides a biocompatible and protein-repellent matrix, while the terminal alkyne allows for the attachment of cell-adhesive peptides (e.g., RGD sequences) to encourage cell attachment and proliferation. nih.gov The ability to tailor the reactivity of the biomaterial surface in this manner is a significant advantage in the design of advanced biomaterials for tissue engineering and regenerative medicine. acs.org

| Biomaterial Application | Role of Propargyl-PEG8-amine | Desired Outcome |

| Hydrogel Modification | Covalent attachment to the hydrogel backbone via the amine group, followed by click conjugation of bioactive peptides to the alkyne group. | Enhanced biocompatibility and specific cell adhesion for tissue regeneration. nih.gov |

| Surface Coating of Implants | Grafting onto the implant surface to create a biocompatible layer with reactive sites for further functionalization. | Reduced foreign body response and improved integration with surrounding tissue. mdpi.com |

| Creation of Bio-inks | Incorporation into polymer formulations for 3D bioprinting to create scaffolds with tunable biological properties. | Spatially controlled presentation of biological cues within 3D printed constructs. |

Nanomaterial Functionalization for Targeted Biomedical Applications

The functionalization of nanomaterials with Propargyl-PEG8-amine is a key strategy for developing targeted drug delivery systems and diagnostic agents. medchemexpress.com The PEG linker provides a "stealth" effect, enabling nanoparticles to evade the immune system and prolong their circulation time in the bloodstream. beilstein-journals.org

The amine group of Propargyl-PEG8-amine can be used to attach the molecule to the surface of various nanoparticles, including gold nanoparticles, quantum dots, and polymeric nanoparticles. medkoo.comnih.gov This can be achieved through various conjugation chemistries, depending on the surface chemistry of the nanoparticle. For instance, the amine can react with carboxylated surfaces through carbodiimide (B86325) chemistry. mdpi.com

Once the nanoparticles are PEGylated with Propargyl-PEG8-amine, the terminal alkyne group serves as a versatile handle for attaching targeting ligands. medchemexpress.com These ligands, such as antibodies, aptamers, or small molecules, can recognize and bind to specific receptors that are overexpressed on the surface of diseased cells, such as cancer cells. nih.govmdpi.com This targeted approach enhances the accumulation of the nanoparticles at the desired site, thereby increasing therapeutic efficacy and reducing off-target side effects.

The use of click chemistry for ligand attachment offers several advantages, including high reaction efficiency, mild reaction conditions, and biorthogonality (meaning the reaction does not interfere with biological processes). nih.gov This allows for the precise and stable conjugation of a wide range of targeting moieties to the nanoparticle surface.

| Nanomaterial Type | Functionalization Strategy with Propargyl-PEG8-amine | Targeted Biomedical Application |

| Gold Nanoparticles | Amine group reacts with the nanoparticle surface, followed by click conjugation of a targeting antibody to the alkyne group. | Targeted photothermal therapy of cancer. medkoo.com |

| Polymeric Micelles | Self-assembly of block copolymers containing Propargyl-PEG8-amine, followed by click attachment of a cell-penetrating peptide. | Enhanced intracellular drug delivery. mdpi.com |

| Quantum Dots | Surface modification with Propargyl-PEG8-amine for biocompatibility, followed by click conjugation of a fluorescently labeled targeting ligand. | Targeted cellular imaging and diagnostics. beilstein-journals.org |

Advanced Research Directions and Future Perspectives

Rational Design Principles for Optimizing Propargyl-PEG8-amine Based Linkers in Specific Applications

The effectiveness of a bifunctional linker like Propargyl-PEG8-amine is highly dependent on its design, which must be tailored to the specific application. Key design considerations include the length and composition of the linker, as these factors significantly influence the properties of the final conjugate. symeres.com

The eight-unit PEG chain in Propargyl-PEG8-amine imparts hydrophilicity, which can improve the solubility and reduce the aggregation of conjugated molecules, particularly hydrophobic payloads in antibody-drug conjugates (ADCs). acs.orgprecisepeg.com The length of the PEG linker is a critical parameter. Shorter PEG chains are often used for compact labeling, while longer chains can enhance solubility and prolong circulation time in the body. precisepeg.com Research has shown that optimizing the PEG linker length can significantly impact the therapeutic efficacy and safety of drug conjugates. For instance, in affibody-based drug conjugates, the insertion of a PEG chain prolonged the circulation half-life, though it also reduced cytotoxicity. mdpi.com This highlights the need for a balanced approach to linker design, considering both pharmacokinetic and pharmacodynamic effects. mdpi.com

The flexibility of the PEG chain can also reduce steric hindrance, facilitating more efficient conjugation reactions. scbt.com Furthermore, the choice between linear and branched PEG architectures can influence the conjugate's molecular behavior and steric hindrance. precisepeg.com The rational design of these linkers involves a careful balance of these properties to achieve the desired outcome, whether it be for targeted drug delivery, diagnostic imaging, or other biomedical applications.

Table 1: Key Considerations in Linker Design

| Feature | Impact on Conjugate Properties |

|---|---|

| Linker Length (PEG units) | Influences solubility, hydrodynamic radius, steric hindrance, and in vivo circulation time. precisepeg.com |

| Hydrophilicity | Improves aqueous solubility and can reduce non-specific binding and immunogenicity. creative-biogene.comacs.org |

| Flexibility | Can reduce steric hindrance during conjugation and interaction with biological targets. scbt.com |

| Cleavability | Determines whether the payload is released from the targeting moiety. Propargyl-PEG8-amine is a non-cleavable linker. medchemexpress.com |

Exploration of Novel Bioconjugation Methodologies and Reaction Chemistries

The propargyl group of Propargyl-PEG8-amine is a key functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and biocompatibility. interchim.comnumberanalytics.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between the alkyne-containing linker and an azide-functionalized molecule. nih.govacs.org This reaction's fast kinetics and minimal byproducts make it ideal for bioconjugation. acs.org

To address the potential cytotoxicity of copper catalysts in living systems, copper-free click chemistry variants have been developed. numberanalytics.com Strain-promoted azide-alkyne cycloaddition (SPAAC), for example, utilizes strained alkynes like cyclooctynes to react with azides without a metal catalyst. interchim.comnumberanalytics.com While Propargyl-PEG8-amine contains a terminal alkyne suited for CuAAC, the principles of developing novel bioorthogonal reactions are continuously expanding the toolkit for creating complex biomolecules. wmocollege.ac.inspirochem.com

Researchers are also exploring other bioconjugation strategies that can be used in conjunction with or as alternatives to click chemistry. These include methods targeting native amino acids on proteins, such as lysine (B10760008) and cysteine, and enzymatic ligation techniques. rsc.orgresearchgate.net The development of new catalysts, ligands, and photoactivatable reagents further enhances the spatial and temporal control over bioconjugation reactions. wmocollege.ac.in

Translational Research Potentials of Propargyl-PEG8-amine Conjugates in Preclinical Studies

Propargyl-PEG8-amine and its derivatives are extensively used in the synthesis of molecules for preclinical research, particularly in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). pharmaffiliates.commedchemexpress.com

In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. fujifilm.com The stability of the linker in circulation is crucial to prevent premature drug release and minimize off-target toxicity. acs.org The PEG component of the linker can enhance the pharmacokinetic properties of the ADC, such as its solubility and half-life. acs.org Preclinical studies have shown that the choice of linker, including its length and chemistry, can significantly impact the efficacy and safety profile of an ADC. acs.orgmdpi.com

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation by the proteasome. medchemexpress.commedchemexpress.com The linker in a PROTAC plays a critical role in optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. symeres.com Propargyl-PEG8-amine serves as a versatile building block for creating libraries of PROTACs with varying linker lengths and compositions to identify the most effective degraders. symeres.commedchemexpress.com

The use of Propargyl-PEG8-amine conjugates in preclinical imaging studies is also a significant area of research. For instance, radiolabeled antibodies or other targeting moieties can be used for positron emission tomography (PET) imaging to visualize and quantify the distribution of the conjugate in vivo, providing valuable information on tumor targeting and pharmacokinetics. nih.gov

Table 2: Preclinical Applications of Propargyl-PEG8-amine Conjugates

| Application | Description | Key Research Findings |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Targeted delivery of cytotoxic drugs to cancer cells. fujifilm.com | Linker PEGylation can improve hydrophilicity, stability, and therapeutic index. acs.org |

| PROTACs | Targeted protein degradation via the ubiquitin-proteasome system. medchemexpress.com | Linker length and composition are critical for efficient ternary complex formation and degradation. symeres.com |

| Preclinical Imaging | Visualization and quantification of conjugate biodistribution. | PEG linkers can influence the metabolic fate and clearance of radiolabeled conjugates. nih.gov |

Emerging Challenges and Opportunities in the Field of Bifunctional Linker Chemistry

The field of bifunctional linker chemistry, while rapidly advancing, faces several challenges and opportunities. A major challenge lies in the design and synthesis of linkers for complex bifunctional molecules like PROTACs, which often have high molecular weights and fall outside the traditional "rule of 5" for drug-likeness. wuxibiology.com This can lead to poor physicochemical properties, such as low solubility and permeability. symeres.com

Optimizing the linker to achieve the desired biological activity while maintaining favorable drug-like properties is a complex multidimensional problem. cresset-group.com There is a growing need for computational tools and high-throughput screening methods to accelerate the design and optimization of linkers. wuxibiology.comcresset-group.com

Despite these challenges, there are significant opportunities for innovation. The development of novel linker chemistries that are more stable, selective, and biocompatible will continue to drive the field forward. chemrxiv.org The exploration of cleavable linkers that respond to specific stimuli within the target cell, such as changes in pH or enzyme activity, offers another avenue for creating more sophisticated and effective bioconjugates.

Furthermore, the principles of bifunctional linker chemistry are being applied to new therapeutic modalities beyond ADCs and PROTACs. These include lysosome-targeting chimeras (LYTACs) for degrading extracellular proteins and other "TAC" (Targeting Chimera) technologies that recruit different cellular machinery to modulate protein function. symeres.com The continued development of versatile linkers like Propargyl-PEG8-amine will be essential for realizing the full potential of these next-generation therapeutics.

Q & A

Q. How should researchers disclose synthetic byproducts or impurities in Propargyl-PEG8-amine-related publications?

- Methodological Answer : Include detailed chromatograms (HPLC/GC-MS) and impurity profiles in supplementary data. Adhere to the Reviews in Analytical Chemistry guidelines for reporting synthesis protocols, ensuring reproducibility via step-by-step reaction conditions and hazard warnings (e.g., propargyl alcohol toxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.